molecular formula C17H23NO6 B12694249 Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate CAS No. 73500-90-0

Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate

Cat. No.: B12694249
CAS No.: 73500-90-0
M. Wt: 337.4 g/mol
InChI Key: XIHLKKDRTXPIBI-UHFFFAOYSA-N
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Description

Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The preparation of Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold, which is the central core of the compound . This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity .

Chemical Reactions Analysis

Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various biological pathways. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other tropane alkaloids, which also have a bicyclic structure and exhibit various biological activities. the specific arrangement of functional groups in this compound gives it unique properties and applications .

Properties

CAS No.

73500-90-0

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate

InChI

InChI=1S/C17H23NO6/c1-8-13(15(22)24-6)11-7-12(14(21)23-5)16(4,18-8)17(11,9(2)19)10(3)20/h11-12,18H,7H2,1-6H3

InChI Key

XIHLKKDRTXPIBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2CC(C(C2(C(=O)C)C(=O)C)(N1)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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